6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
Description
Properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-4-7-16(8-5-14)26(24,25)19-13-22-18-9-6-15(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUZACZGDZQKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions One common method starts with the chlorination of quinoline to introduce the chloro group at the 6-position This is followed by the sulfonylation of the 3-position using 4-methylbenzenesulfonyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and sulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.
Scientific Research Applications
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the sulfonyl and pyrrolidinyl groups, making it less versatile in certain applications.
3-(4-Methylbenzenesulfonyl)quinoline: Lacks the chloro and pyrrolidinyl groups, affecting its reactivity and biological activity.
4-(Pyrrolidin-1-yl)quinoline: Lacks the chloro and sulfonyl groups, which can influence its chemical properties and applications.
Uniqueness
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of functional groups it possesses
Biological Activity
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on recent research findings, including case studies, mechanisms of action, and relevant data.
Chemical Structure and Properties
The compound belongs to the quinoline class, characterized by a chloro group and a sulfonyl moiety that may influence its interactions with biological targets. Its molecular formula is C15H16ClN3O2S, with a molecular weight of 335.82 g/mol.
Research indicates that compounds similar to 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline exhibit various mechanisms of action:
- Apoptosis Induction : Studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Receptor Interaction : The compound may act as an antagonist or inhibitor at certain receptors, potentially affecting signaling pathways involved in cell proliferation and survival .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including:
- Mechanistic Insights : The compound has been shown to cause cell cycle arrest at the G0/G1 phase, reducing the number of cells in S and G2/M phases, which is crucial for inhibiting cancer cell proliferation .
Anti-inflammatory Effects
Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects:
- Cytokine Modulation : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human blood cultures, suggesting a potential role in treating inflammatory diseases .
Data Table: Biological Activity Summary
Study 1: Apoptosis Induction in Cancer Cells
In a controlled study, 6-Chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline was administered to A549 cells. The results indicated a significant increase in apoptotic markers after 24 hours of treatment, with approximately 93% of cells showing late apoptosis or necrosis.
Study 2: Inhibition of Cytokine Production
Another study focused on the compound's effect on TNF-alpha production in human peripheral blood mononuclear cells. The results demonstrated a marked reduction in TNF-alpha levels, supporting its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for 6-chloro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline?
The synthesis typically involves multi-step organic reactions:
- Quinoline Core Formation : Initial condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., Skraup or Gould–Jacob reactions) .
- Sulfonation : Introduction of the 4-methylbenzenesulfonyl group via electrophilic substitution, often using toluenesulfonyl chloride in polar aprotic solvents (e.g., DMF) at controlled temperatures .
- Pyrrolidine Substitution : Nucleophilic aromatic substitution at the 4-position of the quinoline core using pyrrolidine under reflux in ethanol or THF .
- Purification : Recrystallization from ethanol or column chromatography for isolation .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : and NMR to confirm substituent positions and purity. For example, aromatic protons in the quinoline ring appear at δ 7.5–8.5 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 413.1) .
Q. How is the compound initially screened for biological activity in academic research?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is linked to the sulfonyl and pyrrolidine groups, which enhance membrane penetration .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Questions
Q. How can reaction yields be optimized during the sulfonation step?
- Solvent Selection : Use DMF or DMSO to stabilize intermediates and enhance electrophilic substitution efficiency .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonation) .
- Catalysis : Add Lewis acids (e.g., AlCl) to accelerate sulfonyl group incorporation .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Modify the pyrrolidine ring (e.g., replace with piperidine or morpholine) to alter lipophilicity and binding affinity .
- Bioisosteric Replacement : Swap the 4-methylbenzenesulfonyl group with trifluoromethanesulfonyl to study electronic effects on activity .
- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .
Q. How can contradictions in reported antimicrobial data be resolved?
- Assay Standardization : Control variables like inoculum size, pH, and solvent (DMSO vs. water) to ensure reproducibility .
- Resistance Profiling : Test against efflux pump-deficient strains (e.g., S. aureus NorA knockout) to isolate compound-specific effects .
- Metabolite Analysis : LC-MS to detect degradation products that may reduce efficacy .
Q. What computational methods are used to predict physicochemical properties?
- DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
- MD Simulations : Assess solvation dynamics and membrane permeability using force fields like CHARMM .
- ADMET Prediction : Tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .
Q. How do intermolecular interactions influence crystallographic packing?
- Hydrogen Bonding : Weak C–H⋯N bonds (2.8–3.2 Å) stabilize one-dimensional chains along the b-axis .
- π-π Stacking : Quinoline rings align with centroid distances of 3.6–3.8 Å, enhancing crystal cohesion .
- Steric Effects : Bulky substituents (e.g., 4-methylbenzenesulfonyl) disrupt packing, leading to polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
